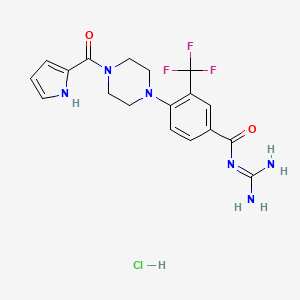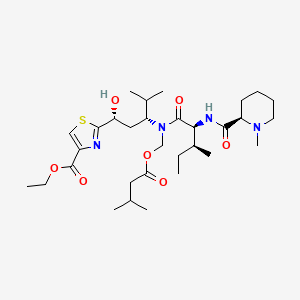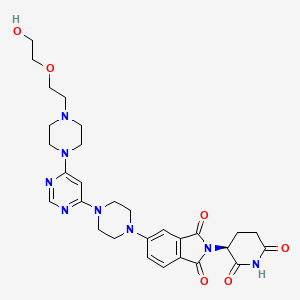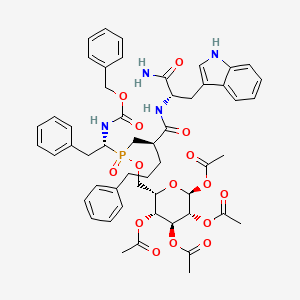
Mmp-11-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mmp-11-IN-1 is a novel compound belonging to the class of phosphinate prodrugs. It is a glycosyl ester derivative of RXP03, designed to improve blood-brain barrier behavior . This compound is primarily investigated for its potential in cancer treatment due to its ability to inhibit matrix metalloproteinase-11 (MMP-11), an enzyme involved in the degradation of the extracellular matrix and associated with cancer progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mmp-11-IN-1 involves the glycosylation of RXP03, a potent and selective inhibitor of various matrix metalloproteinases. The process begins with the preparation of the glycosyl ester of RXP03. This involves the reaction of RXP03 with a glycosyl donor under specific conditions to form the glycosyl ester . The reaction typically requires a catalyst and is conducted under controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process would also include steps for purification and quality control to ensure the final product meets the required standards for pharmaceutical use .
化学反応の分析
Types of Reactions
Mmp-11-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally include controlled temperature, pH, and solvent environment to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of derivatives depending on the substituents introduced .
科学的研究の応用
Mmp-11-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
Mmp-11-IN-1 exerts its effects by inhibiting the activity of MMP-11. This enzyme is involved in the degradation of the extracellular matrix, a process that is crucial for tissue remodeling and cancer progression. By inhibiting MMP-11, this compound prevents the breakdown of the extracellular matrix, thereby reducing tumor growth and metastasis . The compound achieves this by coordinating with the catalytic zinc ion in the active site of MMP-11, effectively blocking its enzymatic activity .
類似化合物との比較
Mmp-11-IN-1 is unique among similar compounds due to its glycosyl ester structure, which enhances its ability to cross the blood-brain barrier. Similar compounds include:
Marimastat: Another broad-spectrum inhibitor with better selectivity than Batimastat but still not as targeted as this compound.
This compound stands out due to its improved bioavailability and selective inhibition of MMP-11, making it a promising candidate for further research and development .
特性
分子式 |
C53H61N4O15P |
|---|---|
分子量 |
1025.0 g/mol |
IUPAC名 |
[(2S,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[[(2R)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]oxymethyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C53H61N4O15P/c1-33(58)68-47-45(72-52(71-36(4)61)49(70-35(3)60)48(47)69-34(2)59)31-67-73(65,46(27-38-19-10-6-11-20-38)57-53(64)66-30-39-21-12-7-13-22-39)32-40(24-16-23-37-17-8-5-9-18-37)51(63)56-44(50(54)62)28-41-29-55-43-26-15-14-25-42(41)43/h5-15,17-22,25-26,29,40,44-49,52,55H,16,23-24,27-28,30-32H2,1-4H3,(H2,54,62)(H,56,63)(H,57,64)/t40-,44-,45-,46+,47+,48-,49+,52+,73?/m0/s1 |
InChIキー |
XBMOTGVEXFYVDI-QFRAFHIPSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(C[C@H](CCCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)[C@H](CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 |
正規SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(CC(CCCC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


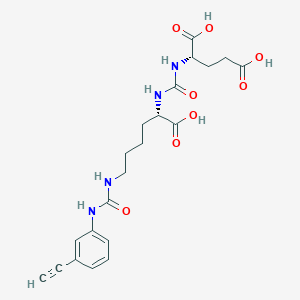
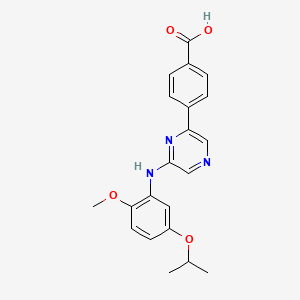

![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)
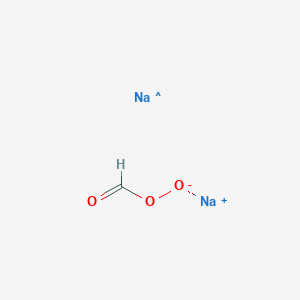
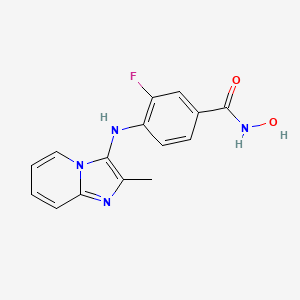
![disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12374521.png)
